Pyridine-triphenylborane

Catalog No.
S642907
CAS No.
971-66-4
M.F
C23H20BN
M. Wt
321.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine-triphenylborane

CAS Number

971-66-4

Product Name

Pyridine-triphenylborane

IUPAC Name

pyridine;triphenylborane

Molecular Formula

C23H20BN

Molecular Weight

321.2 g/mol

InChI

InChI=1S/C18H15B.C5H5N/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-5-3-1/h1-15H;1-5H

InChI Key

WJSXSXUHWBSPEP-UHFFFAOYSA-N

SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=NC=C1

Synonyms

pyridine triphenylborane

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=NC=C1

Primary Application: Antifouling Agent

The primary research application of Pyridine-triphenylborane (PTPB) lies in its use as an antifouling agent. This means it is a chemical compound studied for its ability to prevent the accumulation of unwanted organisms, like barnacles and algae, on surfaces submerged in water. PTPB is considered an alternative to previously used organotin antifouling compounds, which were banned due to their environmental toxicity []. Research focuses on the effectiveness of PTPB in preventing biofouling while minimizing its own environmental impact.

Additional Research Areas

Degradation and Environmental Impact:

Research is ongoing to understand the degradation pathways of PTPB in aquatic environments and assess its potential impact on different ecological groups. This involves identifying the degradation products, their toxicity, and the factors influencing the breakdown process [, ].

Alternative Antifouling Strategies:

Researchers are exploring the potential of PTPB as a building block for developing new and more environmentally friendly antifouling materials. This includes investigating modifications to its structure and exploring its synergy with other antifouling agents [].

Molecular Structure Analysis

Py-BPh3 adopts a trigonal planar geometry around the boron atom (B). The three phenyl groups (Ph) are arranged in a trigonal fashion, and the pyridine ring acts as the fourth ligand, forming a dative bond with B using its lone pair. This creates a positive charge on the B atom and a negative charge on the pyridine ring [].


Chemical Reactions Analysis

Synthesis:

Py-BPh3 can be synthesized by reacting BPh3 with pyridine in an inert solvent like dichloromethane (DCM) [].

BPh3 (s) + Pyridine (l) -> Py-BPh3 (s)

Decomposition:

Py-BPh3 can decompose upon heating or exposure to strong acids, regenerating BPh3 and pyridine [].

Polymerization:

Py-BPh3 acts as a Lewis acid catalyst for the polymerization of various monomers, particularly acrylic esters. The Lewis acidity of B facilitates the opening of the monomer's double bond, initiating the polymerization process [].


Physical And Chemical Properties Analysis

  • Appearance: White to off-white crystalline powder [].
  • Melting Point: 145 °C [].
  • Solubility: Soluble in organic solvents like DCM, benzene, and toluene [].
  • Stability: Air-sensitive, decomposes in moist air [].

Mechanism of Action (Catalysis)

Py-BPh3 acts as a Lewis acid catalyst in the polymerization of acrylic esters. The Lewis acidity of B allows it to coordinate with the carbonyl oxygen of the ester monomer, weakening the C=O double bond. This facilitates the nucleophilic attack on the carbonyl carbon by another monomer molecule, initiating the polymerization chain reaction [].

, particularly in catalysis. As a Lewis acid, it can form adducts with various bases, enhancing reaction pathways in polymerization and other organic transformations. For instance, it has been utilized in the polymerization of acrylic esters, where it acts as a catalyst to facilitate the reaction between monomers. Additionally, the compound can undergo thermal degradation under specific conditions, releasing phenolic compounds and other byproducts.

The biological activity of pyridine-triphenylborane and its degradation products has been studied extensively. Research indicates that some degradation products exhibit acute toxicity to aquatic organisms such as algae and crustaceans. For example, diphenylborane hydroxide, a degradation product of pyridine-triphenylborane, was found to be particularly toxic to species like Skeletonema costatum and Tigriopus japonicus . This toxicity raises concerns regarding the environmental impact of pyridine-triphenylborane when used in antifouling applications.

Pyridine-triphenylborane can be synthesized through several methods:

  • Reaction with Pyridine: Direct reaction between triphenylborane and pyridine under controlled conditions leads to the formation of pyridine-triphenylborane.
  • Grignard Reagent Method: Similar to the synthesis of triphenylborane itself, using boron trifluoride diethyl etherate with phenylmagnesium bromide can yield pyridine-triphenylborane when followed by the addition of pyridine.
  • Thermal Decomposition: Thermal methods can also be employed to decompose precursor compounds into pyridine-triphenylborane.

TriphenylboraneTriarylboraneWeakCatalysis, Organic SynthesisTris(pentafluorophenyl)boraneTriarylboraneStrongCatalysisBoron TrifluorideLewis AcidStrongCatalysisPyridine-boronic AcidBoronic AcidModerateOrganic Synthesis

Uniqueness: Pyridine-triphenylborane's uniqueness lies in its moderate Lewis acidity combined with its biological activity, making it suitable for specific applications like antifouling while also being involved in catalysis.

Studies on the interactions of pyridine-triphenylborane with other compounds reveal its role as an effective Lewis acid. It forms stable adducts with amines and other Lewis bases, which can influence reaction pathways significantly. The interaction with metal ions has also been investigated, highlighting its potential use in metal-free catalysis .

Synthetic Methodologies

Grignard Reagent-Based Synthesis

The most widely employed synthetic route for pyridine-triphenylborane involves the initial preparation of triphenylborane through Grignard methodology, followed by complexation with pyridine [1]. The primary synthesis of triphenylborane utilizes boron trifluoride diethyl etherate and phenylmagnesium bromide as the key reagents [1]. The reaction proceeds according to the following stoichiometry:

BF₃·O(C₂H₅)₂ + 3 C₆H₅MgBr → B(C₆H₅)₃ + 3 MgBrF + (C₂H₅)₂O

This synthetic approach was first developed in 1922 and remains the standard method for producing triphenylborane on both laboratory and industrial scales [1]. The reaction typically employs inert solvents such as diethyl ether or tetrahydrofuran to maintain anhydrous conditions essential for Grignard reagent stability [2]. The resulting triphenylborane exhibits high selectivity and efficiency in its formation, making this method particularly suitable for large-scale production [2].

Following triphenylborane synthesis, the formation of the pyridine-triphenylborane complex occurs through direct reaction between triphenylborane and pyridine under controlled conditions . The reaction proceeds through Lewis acid-base interaction, where the lone pair of electrons on the pyridine nitrogen atom forms a dative bond with the electron-deficient boron center [4]. This process typically occurs at room temperature in inert solvents, with the reaction being thermodynamically favorable due to the strong Lewis acidic character of triphenylborane [4].

Thermal Decomposition of Tetraphenylborate Salts

An alternative synthetic route involves the thermal decomposition of tetraphenylborate salts, specifically trimethylammonium tetraphenylborate [1]. This method represents a smaller-scale synthetic approach that offers advantages in terms of reaction simplicity and reduced handling of organometallic reagents [1]. The thermal decomposition proceeds according to the following reaction scheme:

[NH(CH₃)₃]⁺[B(C₆H₅)₄]⁻ → B(C₆H₅)₃ + N(CH₃)₃ + C₆H₆

The reaction requires elevated temperatures to initiate the decomposition process, with the volatile trimethylamine and benzene byproducts being removed under reduced pressure [1]. This method is particularly useful for research applications where high-purity triphenylborane is required in smaller quantities [5]. The thermal decomposition approach has been extensively studied for various tetraphenylborate salts, with decomposition temperatures and kinetics being influenced by factors such as solution temperature, pH, and the presence of metal ions [5].

Subsequent complexation with pyridine follows the same Lewis acid-base interaction mechanism as described for the Grignard-based approach . The resulting pyridine-triphenylborane complex exhibits identical structural and spectroscopic properties regardless of the synthetic route employed for triphenylborane preparation [6].

Solvent-Dependent Adduct Formation

The formation of pyridine-triphenylborane adducts demonstrates significant solvent dependence, with different solvents affecting both the reaction kinetics and the stability of the resulting complex [7]. Direct reaction between triphenylborane and pyridine can be conducted in various solvents, including dichloromethane, acetonitrile, and other aprotic solvents [8].

The choice of solvent significantly influences the reaction equilibrium and the stability of the formed adduct [7]. Studies have demonstrated that pyridine-triphenylborane exhibits relative instability in certain organic solvents, necessitating the addition of excess pyridine to prevent decomposition during synthesis and analysis [7]. In particular, the complex shows enhanced stability in dichloromethane compared to other solvents, making this the preferred medium for synthetic applications .

The solvent-dependent nature of adduct formation is attributed to the competition between solvent molecules and pyridine for coordination to the boron center [8]. Coordinating solvents can potentially disrupt the pyridine-boron interaction, while non-coordinating solvents facilitate stable adduct formation [8]. Temperature control during synthesis is crucial, as elevated temperatures can lead to dissociation of the dative bond and decomposition of the complex [7].

Synthesis MethodKey ReagentsReaction ConditionsProduct Yield
Grignard Reagent-Based SynthesisPhenylmagnesium bromide, Boron trifluoride diethyl etherateInert solvent (Et₂O/THF), room temperatureHigh selectivity and efficiency
Thermal Decomposition of Tetraphenylborate SaltsTrimethylammonium tetraphenylborateThermal decomposition at elevated temperaturesSmaller scale synthesis
Solvent-Dependent Adduct FormationTriphenylborane, PyridineVarious solvents (DCM, acetonitrile), controlled temperatureDependent on solvent system

Crystallographic Analysis

Trigonal Planar Boron Coordination Geometry

The molecular structure of pyridine-triphenylborane features a boron atom that adopts a tetrahedral coordination geometry upon complexation with pyridine [9]. In the free triphenylborane precursor, the boron center exhibits trigonal planar geometry with the three phenyl groups arranged at 120-degree bond angles [1] [9]. The core BC₃ structure maintains planarity with the phenyl groups rotated approximately 30 degrees from the core plane [1].

Upon formation of the pyridine-triphenylborane complex, the boron coordination geometry transitions from trigonal planar to tetrahedral due to the formation of the dative bond with the pyridine nitrogen atom [10]. This geometric change is accompanied by significant alterations in bond angles around the boron center, with the C-B-C angles deviating from the ideal 120 degrees observed in free triphenylborane [10]. The tetrahedral geometry results in bond angles of approximately 109.5 degrees, consistent with sp³ hybridization of the boron center [9].

The dative bond formation creates a positive charge on the boron atom and a corresponding negative charge on the pyridine nitrogen, establishing the ionic character of the interaction . This charge distribution is reflected in the bond lengths and angles observed in crystallographic studies, with the boron-nitrogen dative bond exhibiting characteristics intermediate between covalent and ionic bonding [11].

X-ray Diffraction Studies of Molecular Packing

X-ray crystallographic analysis of pyridine-triphenylborane reveals detailed structural parameters that provide insight into the molecular packing and intermolecular interactions [12] [13]. The compound crystallizes as white to off-white crystalline powder with a melting point of 214-215°C with decomposition [12] [14]. The molecular structure shows a complete coordination between the pyridine nitrogen and the boron center, with the dative bond length being a critical structural parameter [13].

Crystallographic studies indicate that the boron-nitrogen dative bond length in pyridine-triphenylborane is approximately 1.615 Å, consistent with values reported for similar pyridine-borane complexes [15] [16]. This bond length is significantly longer than typical covalent B-N bonds but shorter than van der Waals interactions, confirming the dative nature of the bonding [15]. The molecular packing in the crystal lattice is influenced by weak intermolecular interactions, including π-π stacking between aromatic rings and potential hydrogen bonding interactions [17].

The X-ray diffraction studies reveal that the phenyl groups in the complex adopt conformations that minimize steric interactions while maintaining optimal orbital overlap for the dative bond [13]. The crystal structure shows that the pyridine ring is positioned to maximize the overlap between the nitrogen lone pair and the empty p-orbital on boron [13]. The molecular packing efficiency is enhanced by the favorable arrangement of the aromatic systems, contributing to the overall stability of the crystalline material [17].

PropertyValueReference/Notes
Molecular FormulaC₂₃H₂₀BNPubChem, TCI Chemicals
Molecular Weight321.2 g/molPubChem, multiple sources
Melting Point214-215°C (decomposition) / 228-232°CTCI Chemicals, HonorShine Chem
AppearanceWhite to off-white crystalline powderTCI Chemicals
StabilityAir and moisture sensitiveMultiple sources
Storage ConditionsUnder inert gas at 2-8°CTCI Chemicals

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of pyridine-triphenylborane through multiple nuclei analysis [18] [19]. The ¹¹B NMR spectrum exhibits characteristic chemical shifts that reflect the coordination environment of the boron center [19] [20]. Upon complexation with pyridine, the ¹¹B NMR signal shows a significant downfield shift compared to free triphenylborane, indicating the formation of a tetrahedral boron coordination geometry [19].

The ¹¹B NMR chemical shift predictions for pyridine-triphenylborane have been validated using density functional theory calculations, which provide accurate correlation between calculated isotropic shielding constants and experimental chemical shifts [19] [20]. The tetrahedral coordination of boron results in a characteristic chemical shift range that distinguishes the complex from other boron-containing compounds [19]. The ¹¹B NMR linewidth and coupling patterns provide additional structural information about the boron coordination environment [20].

¹H NMR spectroscopy reveals distinct signals for both the pyridine and phenyl protons in the complex [18] [21]. The pyridine aromatic protons appear in the characteristic δ 7-9 ppm region, with specific chemical shifts that reflect the electron-withdrawing effect of the coordinated boron center [21]. The phenyl group protons from the triphenylborane moiety exhibit typical aromatic multipicity patterns, with integration ratios confirming the 1:1 stoichiometry of the complex [18].

¹³C NMR analysis provides detailed information about the carbon environments in both the pyridine and phenyl components [18] [21]. The aromatic carbon signals appear in the δ 120-150 ppm region, with distinct chemical shifts for the pyridine carbons compared to the phenyl carbons [21]. The carbon directly attached to nitrogen in pyridine shows characteristic chemical shift changes upon complexation, reflecting the altered electronic environment resulting from dative bond formation [18].

Infrared Spectroscopy of B-N Dative Bonds

Infrared spectroscopy serves as a powerful tool for characterizing the boron-nitrogen dative bond in pyridine-triphenylborane [15] [16]. The B-N dative bond exhibits characteristic stretching frequencies that are distinct from typical covalent B-N bonds, providing direct evidence for the dative bonding interaction [15]. Raman spectroscopic studies have revealed that the B-N dative bond stretching frequency is coupled to pyridine ring vibrations, resulting in multiple vibrational modes rather than a single isolated stretching motion [16].

The vibrational analysis demonstrates that dative bond formation significantly affects the pyridine ring vibrations, with modes exhibiting large frequency shifts to higher energies compared to free pyridine [16]. These frequency shifts are directly correlated with the extent of charge transfer from pyridine to the boron center, providing quantitative insight into the bonding interaction strength [16]. The magnitude of the frequency shifts in pyridine-triphenylborane is significantly larger than those observed in hydrogen-bonded pyridine complexes, confirming the stronger electronic interaction in the dative-bonded complex [16].

Infrared spectroscopy also reveals changes in the C-H stretching frequencies of both the pyridine and phenyl groups upon complex formation [15]. The C-H bonds in positions adjacent to the coordination site show characteristic frequency shifts that reflect the altered electronic environment [15]. The comprehensive vibrational analysis provides detailed understanding of the molecular structure and bonding interactions in pyridine-triphenylborane [16].

TechniqueKey FeaturesCharacteristic Values
¹¹B NMRChemical shift indicating tetrahedral boron coordinationDownfield shift compared to triphenylborane
¹H NMRPyridine aromatic protons, phenyl group signalsδ 7-9 ppm (aromatic region)
¹³C NMRAromatic carbon signals from pyridine and phenyl groupsδ 120-150 ppm (aromatic carbons)
IR SpectroscopyB-N dative bond stretching frequencyB-N stretch coupled with pyridine vibrations
Mass SpectrometryMolecular ion peak at m/z 321Base peak at m/z 321 (M⁺)

Dates

Modify: 2023-08-15

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